molecular formula C3H9NOS B3320590 1-Propanol, 2-amino-3-mercapto- CAS No. 125509-78-6

1-Propanol, 2-amino-3-mercapto-

Cat. No.: B3320590
CAS No.: 125509-78-6
M. Wt: 107.18 g/mol
InChI Key: CFBPGADIXTVKBS-UHFFFAOYSA-N
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Description

1-Propanol, 2-amino-3-mercapto- is an organic compound with the molecular formula C3H9NOS It is a derivative of propanol, featuring both an amino group and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Propanol, 2-amino-3-mercapto- can be synthesized through several methods. One common approach involves the reductive amination of 2-keto-1-alkanols over specific hydrogenation catalysts . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions .

Industrial Production Methods

Industrial production of 1-Propanol, 2-amino-3-mercapto- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 2-amino-3-mercapto- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler derivatives.

    Substitution: The amino and mercapto groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce various amino and mercapto derivatives.

Scientific Research Applications

1-Propanol, 2-amino-3-mercapto- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Propanol, 2-amino-3-mercapto- involves its interaction with specific molecular targets and pathways. The amino and mercapto groups enable the compound to form strong bonds with various substrates, facilitating chemical transformations. The compound’s unique structure allows it to participate in a wide range of biochemical and chemical reactions, making it a versatile reagent in scientific research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 2-amino-3-mercapto- is unique due to the presence of both amino and mercapto groups, which confer distinct chemical properties and reactivity. This dual functionality makes it particularly valuable in synthetic chemistry and various research applications.

Properties

IUPAC Name

2-amino-3-sulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS/c4-3(1-5)2-6/h3,5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPGADIXTVKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-amino-3-mercapto-
Reactant of Route 2
1-Propanol, 2-amino-3-mercapto-
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Reactant of Route 6
1-Propanol, 2-amino-3-mercapto-

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